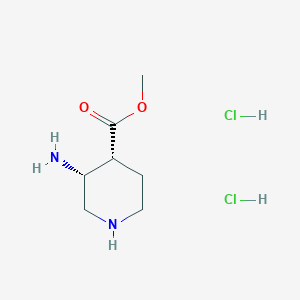![molecular formula C20H24N2O4S2 B2541308 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide CAS No. 921991-72-2](/img/structure/B2541308.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known as sulfonamides. Sulfonamides are a group of compounds widely studied for their potential therapeutic applications, including antimicrobial and anticancer activities. They often feature a sulfonamide group (-SO2NH2) and can be modified to enhance their biological activity and specificity .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of the sulfonamide moiety through the reaction of sulfonyl chlorides with amines or the reaction of sulfonic acids with amine derivatives. In the context of the provided papers, various synthetic routes have been employed to create sulfonamide derivatives with different biological activities. For instance, novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized using elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy . Similarly, other sulfonamide derivatives were synthesized through decyclization reactions and confirmed by elemental analysis and spectral measurements . These methods could potentially be applied to the synthesis of the compound , although specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of different functional groups and moieties, such as the 3,4-dimethoxyphenyl group, can significantly influence the binding affinity and inhibitory activity of these compounds against various biological targets . The compound of interest likely contains a tetrahydrobenzo[b][1,4]oxazepine ring system, which could be important for its biological activity. However, without specific spectral data or molecular modeling, the precise analysis of its molecular structure cannot be determined from the provided data.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. For example, the primary sulfonamide group has been shown to facilitate ring-forming cascade reactions, leading to the formation of polycyclic [1,4]oxazepine-based compounds . These reactions are often sensitive to the presence of electrophilic and NH-acidic functionalities, which can influence the course of the reaction and the final product. The compound may also undergo similar reactions, contributing to its potential as a carbonic anhydrase inhibitor.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of potential drugs. The presence of different substituents can affect these properties and, consequently, the compound's biological activity. For example, the introduction of a 3,4-dimethoxyphenyl moiety has been associated with good cytotoxic activity against various cancer cell lines . The specific physical and chemical properties of "N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide" would need to be determined experimentally, as they are not detailed in the provided data.
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Pharmaceutical Impurities
A study focused on the novel methods for the synthesis of proton pump inhibitors, highlighting the development of various pharmaceutical impurities. Omeprazole, a closely related compound with a distinct chemical structure, was used to study the inhibition of the gastric ATPase enzyme. The research emphasized the synthesis process involving sulfone N-oxide formation, showcasing the importance of understanding pharmaceutical impurities in drug development. This insight could guide the investigation into the synthesis and potential impurities of complex sulfonamides, including N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethylthiophene-2-sulfonamide, in enhancing drug safety and efficacy (Saini et al., 2019).
Sulfonamides in Medicinal Chemistry
Sulfonamides have a prominent role in medicinal chemistry due to their inclusion in a variety of clinically used drugs. Their applications extend beyond traditional antibacterial uses to include diuretics, carbonic anhydrase inhibitors, and antiepileptic medications. The review of sulfonamide patents from 2008 to 2012 showcases the ongoing innovation in this area, particularly in developing novel drugs with sulfonamide moieties for targeting specific diseases. This backdrop provides a context for exploring the therapeutic potentials of complex sulfonamides, such as the one , in various medical fields (Carta et al., 2012).
Sulfonamide Antibiotics and Environmental Impact
Sulfonamides, due to their broad use in healthcare and veterinary medicine, have an environmental footprint that necessitates scrutiny. Their presence in the biosphere, derived mainly from agricultural activities, poses potential risks to microbial populations and human health. Understanding the environmental impact and mechanisms of resistance of sulfonamides can inform safer pharmaceutical practices and the development of new compounds with minimized ecological footprints. This area of research may also be relevant for assessing the environmental implications of synthesizing and using complex sulfonamides (Baran et al., 2011).
Eigenschaften
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-5-11-22-16-9-7-14(12-17(16)26-13-20(3,4)19(22)23)21-28(24,25)18-10-8-15(6-2)27-18/h5,7-10,12,21H,1,6,11,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJHXUQLPEKIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)


![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2541230.png)

![N-(4-chlorobenzyl)-2-((2-methoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2541233.png)

amine hydrochloride](/img/structure/B2541238.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541239.png)

![3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2541243.png)
![1-(3,4-Dimethoxybenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2541245.png)

